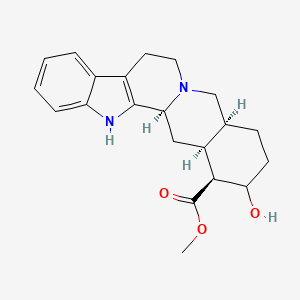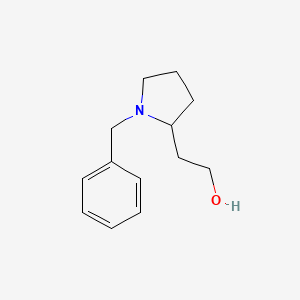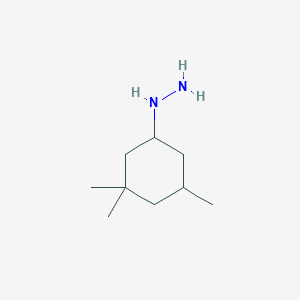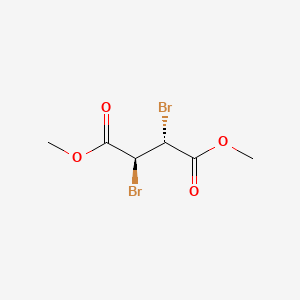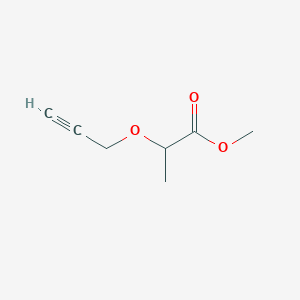
3-Bromo-5,6-dichloro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5,6-dichloro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-dichloro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-bromo-5,6-dichloroaniline with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5,6-dichloro-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted indazoles, while oxidation and reduction can yield different oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
3-Bromo-5,6-dichloro-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of anticancer and anti-inflammatory agents.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5,6-dichloro-1H-indazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to target proteins, leading to more potent biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-5-chloro-1H-indazole
- 5,6-Dichloro-1H-indazole
- 3-Bromo-1H-indazole
Uniqueness
3-Bromo-5,6-dichloro-1H-indazole is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency and selectivity in various applications .
Propiedades
Fórmula molecular |
C7H3BrCl2N2 |
|---|---|
Peso molecular |
265.92 g/mol |
Nombre IUPAC |
3-bromo-5,6-dichloro-2H-indazole |
InChI |
InChI=1S/C7H3BrCl2N2/c8-7-3-1-4(9)5(10)2-6(3)11-12-7/h1-2H,(H,11,12) |
Clave InChI |
WGRJHJCGIHPSMK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC2=NNC(=C21)Br)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl N-[2-(2-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B12434332.png)
![N-[(2R,3S,4R,5R)-2,4,5-trihydroxy-1-oxohexan-3-yl]acetamide](/img/structure/B12434342.png)

![sodium;(2R,4S,5R)-5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1S,2S)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B12434356.png)
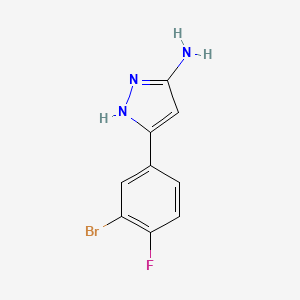
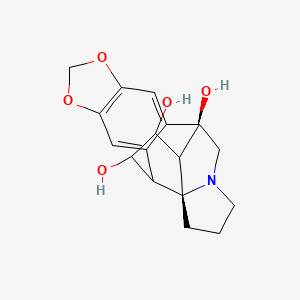
![(2R)-1-[(1R)-1-[Bis(3,5-dimethylphenyl)phosphino]ethyl]-2-(di-1-naphthalenylphosphino)ferrocene (acc to CAS)](/img/structure/B12434374.png)
